REACTION_SMILES
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[CH3:14][O:15][S:16]([O:17][CH3:18])(=[O:19])=[O:20].[CH3:23][CH:24]([OH:25])[CH3:26].[I:21][CH3:22].[Na:1].[OH2:27].[nH:2]1[n:3][c:4]([C:11](=[O:12])[OH:13])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12>>[n:2]1([CH3:14])[n:3][c:4]([C:11](=[O:12])[OH:13])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COS(=O)(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1n[nH]c2ccccc12
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Name
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Type
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product
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Smiles
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Cn1nc(C(=O)O)c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |